Masitinib Mesylate Masitinib Mesylate Masitinib Mesylate is a potent and selective tyrosine kinase inhibitor that targets KIT.
Brand Name: Vulcanchem
CAS No.: 1048007-93-7
VCID: VC0534566
InChI: InChI=1S/C28H30N6OS.CH4O3S/c1-20-5-10-24(16-25(20)31-28-32-26(19-36-28)23-4-3-11-29-17-23)30-27(35)22-8-6-21(7-9-22)18-34-14-12-33(2)13-15-34;1-5(2,3)4/h3-11,16-17,19H,12-15,18H2,1-2H3,(H,30,35)(H,31,32);1H3,(H,2,3,4)
SMILES: CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC(=CS4)C5=CN=CC=C5.CS(=O)(=O)O
Molecular Formula: C29H34N6O4S2
Molecular Weight: 594.8 g/mol

Masitinib Mesylate

CAS No.: 1048007-93-7

Inhibitors

VCID: VC0534566

Molecular Formula: C29H34N6O4S2

Molecular Weight: 594.8 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Masitinib Mesylate - 1048007-93-7

CAS No. 1048007-93-7
Product Name Masitinib Mesylate
Molecular Formula C29H34N6O4S2
Molecular Weight 594.8 g/mol
IUPAC Name methanesulfonic acid;4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-yl-1,3-thiazol-2-yl)amino]phenyl]benzamide
Standard InChI InChI=1S/C28H30N6OS.CH4O3S/c1-20-5-10-24(16-25(20)31-28-32-26(19-36-28)23-4-3-11-29-17-23)30-27(35)22-8-6-21(7-9-22)18-34-14-12-33(2)13-15-34;1-5(2,3)4/h3-11,16-17,19H,12-15,18H2,1-2H3,(H,30,35)(H,31,32);1H3,(H,2,3,4)
Standard InChIKey TXCWBWKVIZGWEQ-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC(=CS4)C5=CN=CC=C5.CS(=O)(=O)O
Canonical SMILES CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC(=CS4)C5=CN=CC=C5.CS(=O)(=O)O
Appearance Solid powder
Description Masitinib Mesylate is a potent and selective tyrosine kinase inhibitor that targets KIT.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 4-((4-methylpiperazin-1-yl)methyl)-N-(4-methyl-3-((4-(pyridin-3-yl)-1,3-thiazol-2-yl)amino)phenyl)benzamide
AB 1010
AB-1010
AB1010
kinavet CA-1
masatinib
masitinib
masitinib mesylate
masivet
Reference 1: Devine L, Polzin DJ. Presumed masitinib-induced nephrotic syndrome and azotemia in a dog. Can Vet J. 2016 Jul;57(7):752-6. PubMed PMID: 27429464; PubMed Central PMCID: PMC4904813.
2: Grant J, North S, Lanore D. Clinical response of masitinib mesylate in the treatment of canine macroscopic mast cell tumours. J Small Anim Pract. 2016 Jun;57(6):283-90. doi: 10.1111/jsap.12480. Epub 2016 May 2. PubMed PMID: 27136424.
3: Turek M, Gogal R Jr, Saba C, Vandenplas ML, Hill J, Feldhausser B, Lawrence J. Masitinib mesylate does not enhance sensitivity to radiation in three feline injection-site sarcoma cell lines under normal growth conditions. Res Vet Sci. 2014 Apr;96(2):304-7. doi: 10.1016/j.rvsc.2014.02.001. Epub 2014 Feb 11. PubMed PMID: 24602916.
4: Marech I, Patruno R, Zizzo N, Gadaleta C, Introna M, Zito AF, Gadaleta CD, Ranieri G. Masitinib (AB1010), from canine tumor model to human clinical development: where we are? Crit Rev Oncol Hematol. 2014 Jul;91(1):98-111. doi: 10.1016/j.critrevonc.2013.12.011. Epub 2013 Dec 17. Review. PubMed PMID: 24405856.
5: Smrkovski OA, Essick L, Rohrbach BW, Legendre AM. Masitinib mesylate for metastatic and non-resectable canine cutaneous mast cell tumours. Vet Comp Oncol. 2015 Sep;13(3):314-21. doi: 10.1111/vco.12053. Epub 2013 Jul 12. PubMed PMID: 23845124.
6: Fahey CE, Milner RJ, Kow K, Bacon NJ, Salute ME. Apoptotic effects of the tyrosine kinase inhibitor, masitinib mesylate, on canine osteosarcoma cells. Anticancer Drugs. 2013 Jun;24(5):519-26. doi: 10.1097/CAD.0b013e32836002ba. PubMed PMID: 23466652.
7: Lyles SE, Milner RJ, Kow K, Salute ME. In vitro effects of the tyrosine kinase inhibitor, masitinib mesylate, on canine hemangiosarcoma cell lines. Vet Comp Oncol. 2012 Sep;10(3):223-35. doi: 10.1111/j.1476-5829.2012.00335.x. Epub 2012 May 18. PubMed PMID: 22594682.
8: Daly M, Sheppard S, Cohen N, Nabity M, Moussy A, Hermine O, Wilson H. Safety of masitinib mesylate in healthy cats. J Vet Intern Med. 2011 Mar-Apr;25(2):297-302. doi: 10.1111/j.1939-1676.2011.0687.x. Epub 2011 Feb 11. PubMed PMID: 21314730.
9: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2009 Dec;31(10):661-700. PubMed PMID: 20140276.
10: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2008 Apr;30(3):231-51. PubMed PMID: 18597009.
PubChem Compound 25024769
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator